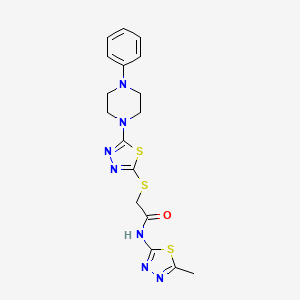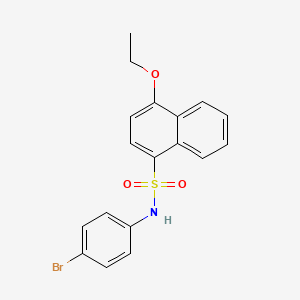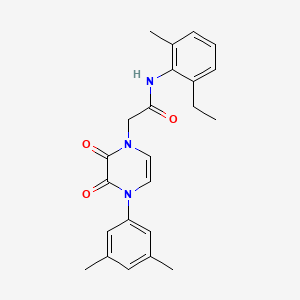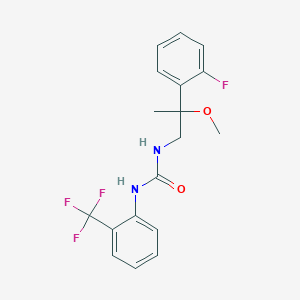![molecular formula C19H22BrCl2F3N2O2 B2429813 1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1052421-60-9](/img/structure/B2429813.png)
1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H22BrCl2F3N2O2 and its molecular weight is 518.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
1-(4-Bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride has relevance in the synthesis of pharmaceutical compounds. A key example is its use in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are part of a class of pharmaceuticals that include a piperazine moiety linked to a bis(fluorophenyl)butyl group. These compounds are synthesized through processes such as hydroformylation, a key step involving rhodium catalysis (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Antimalarial Research
In antimalarial research, piperazine derivatives, which may include structures similar to this compound, have been synthesized and evaluated for their effectiveness against Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor element was found crucial for the antiplasmodial activity of these compounds (Mendoza et al., 2011).
Antimicrobial Research
The compound's derivatives have been explored in antimicrobial research. For instance, norfloxacin was converted to a related piperazin derivative, leading to the synthesis of compounds with significant antimicrobial activities. Such research shows the potential of these compounds in developing new antimicrobial agents (Menteşe et al., 2013).
Synthesis of Antidepressant Drugs
There's also interest in synthesizing new classes of antidepressant drugs using piperazine-based derivatives. These compounds, including 1-(benzo[b]thiophen-3-yl) derivatives, have been evaluated for dual activity at serotonin receptors and serotonin transporters, indicating potential applications in mental health treatments (Martínez et al., 2001).
Antitumor Activity
The compound and its derivatives have also been studied for potential antitumor activity. Tertiary amino alcohols of the piperazine series, converted to dihydrochlorides, were investigated for their effects on tumor DNA methylation in vitro, showing the potential for cancer research and treatment (Hakobyan et al., 2020).
properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF3N2O2.2ClH/c20-13-9-17(22)19(18(23)10-13)27-12-16(26)11-24-5-7-25(8-6-24)15-3-1-14(21)2-4-15;;/h1-4,9-10,16,26H,5-8,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFKRGWMGFSNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=C(C=C(C=C2F)Br)F)O)C3=CC=C(C=C3)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrCl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)
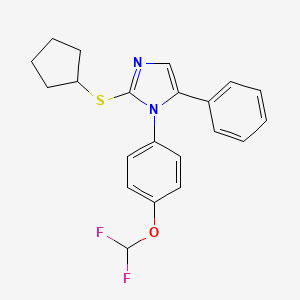
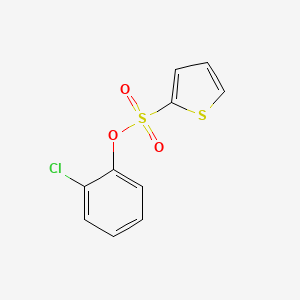
![2-(3-methylphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2429735.png)
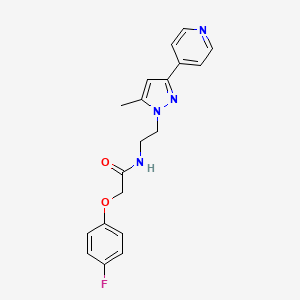
![3-{[2-(Benzoylamino)acetyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2429737.png)
![6-[6-[(4-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2429738.png)
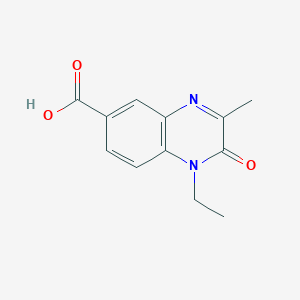
![8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2429742.png)
